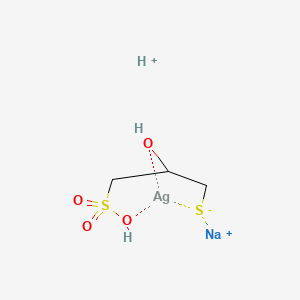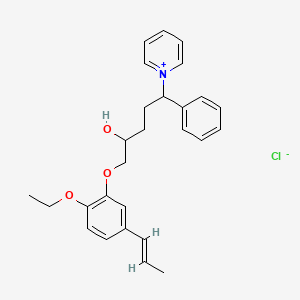
(E)-(Diphenylmethyl)(3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(diphenylmethyl)[3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl]ammonium chloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a diphenylmethyl group, an ethoxy group, and a prop-1-enylphenoxy group, all connected to an ammonium chloride moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(diphenylmethyl)[3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl]ammonium chloride typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. One common synthetic route includes the following steps:
Preparation of the Core Structure: The core structure can be synthesized through a series of reactions involving the formation of carbon-carbon and carbon-nitrogen bonds.
Formation of the Ammonium Chloride Moiety: The final step involves the quaternization of the nitrogen atom with methyl chloride to form the ammonium chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-(diphenylmethyl)[3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl]ammonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-(diphenylmethyl)[3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl]ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of (E)-(diphenylmethyl)[3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl]ammonium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(RS)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate: A related compound with similar structural features.
(-)-Carvone: A natural compound with distinct biological activities.
Uniqueness
(E)-(diphenylmethyl)[3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl]ammonium chloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
63476-94-8 |
|---|---|
Molecular Formula |
C27H32ClNO3 |
Molecular Weight |
454.0 g/mol |
IUPAC Name |
1-[2-ethoxy-5-[(E)-prop-1-enyl]phenoxy]-5-phenyl-5-pyridin-1-ium-1-ylpentan-2-ol;chloride |
InChI |
InChI=1S/C27H32NO3.ClH/c1-3-11-22-14-17-26(30-4-2)27(20-22)31-21-24(29)15-16-25(23-12-7-5-8-13-23)28-18-9-6-10-19-28;/h3,5-14,17-20,24-25,29H,4,15-16,21H2,1-2H3;1H/q+1;/p-1/b11-3+; |
InChI Key |
VYVMLUSMXVSMMA-KODGKZAJSA-M |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C)OCC(CCC(C2=CC=CC=C2)[N+]3=CC=CC=C3)O.[Cl-] |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC)OCC(CCC(C2=CC=CC=C2)[N+]3=CC=CC=C3)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




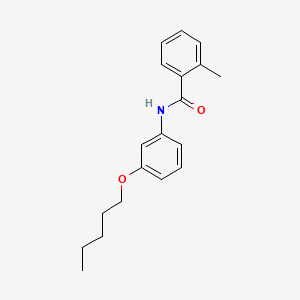
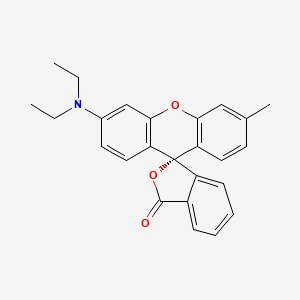
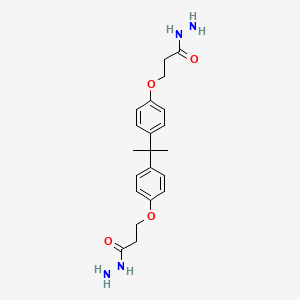

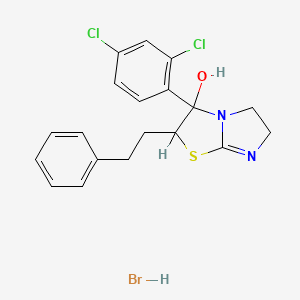
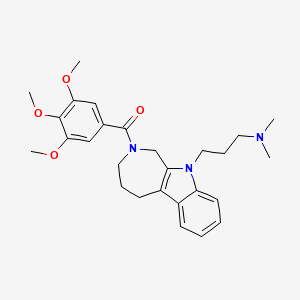
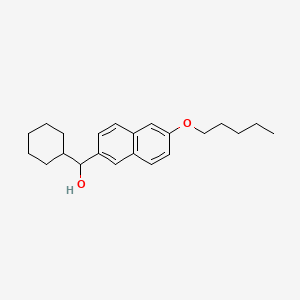
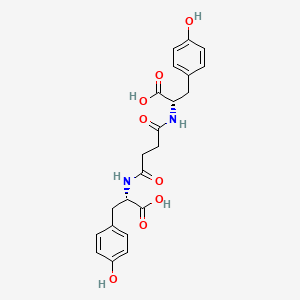
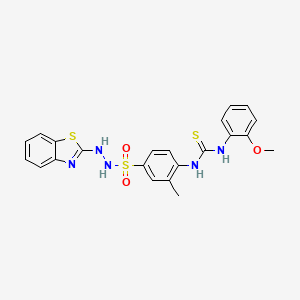
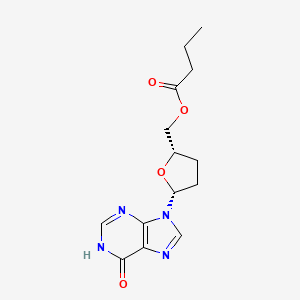
![2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid](/img/structure/B12696795.png)
